molecular formula C9H13NO B164148 (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde CAS No. 125736-21-2

(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde

Cat. No. B164148
M. Wt: 151.21 g/mol
InChI Key: SFVMVVUOGFWLEM-YGPZHTELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is a chemical compound that belongs to the class of bicyclic compounds. It has a unique structure and has been the focus of several scientific research studies due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which leads to its various biological effects.

Biochemical And Physiological Effects

(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It also has anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde in lab experiments include its unique structure and potential applications in various fields. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde. Some of these include:
1. Further studies on its mechanism of action and its potential use in the treatment of neurological disorders.
2. Exploration of its potential as a natural preservative in the food industry.
3. Investigation of its potential as a therapeutic agent in the treatment of cancer.
4. Development of more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde is a unique chemical compound that has potential applications in various fields. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied. Further research is needed to fully understand its potential applications and to develop more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of (6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde involves several steps. The most commonly used method involves the reaction of 2,5-dihydrofuran with (S)-(-)-3-aminocamphor in the presence of a catalyst to yield the desired compound.

Scientific Research Applications

(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

125736-21-2

Product Name

(6R)-9-Azabicyclo(4.2.1)non-4-ene-5-carbaldehyde

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1R)-9-azabicyclo[4.2.1]non-2-ene-2-carbaldehyde

InChI

InChI=1S/C9H13NO/c11-6-7-2-1-3-8-4-5-9(7)10-8/h2,6,8-10H,1,3-5H2/t8?,9-/m1/s1

InChI Key

SFVMVVUOGFWLEM-YGPZHTELSA-N

Isomeric SMILES

C1CC2CC[C@@H](N2)C(=C1)C=O

SMILES

C1CC2CCC(N2)C(=C1)C=O

Canonical SMILES

C1CC2CCC(N2)C(=C1)C=O

synonyms

9-Azabicyclo[4.2.1]non-2-ene-2-carboxaldehyde, (1R)- (9CI)

Origin of Product

United States

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